3-Amino-5-bromothiophene-2-carbonitrile

Vue d'ensemble

Description

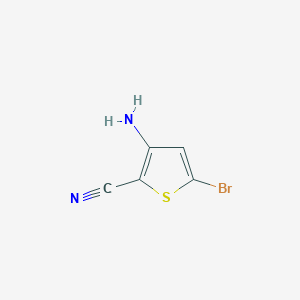

3-Amino-5-bromothiophene-2-carbonitrile is an organic compound with the molecular formula C5H3BrN2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-5-bromothiophene-2-carbonitrile involves the reaction of bromothiophenecarbothioamide with aminonitrile . This reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-5-bromothiophene-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base, often performed in an inert atmosphere.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine with an amine group.

Coupling Reactions: Formation of biaryl compounds or other complex structures.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

3-Amino-5-bromothiophene-2-carbonitrile serves as a critical building block in the synthesis of biologically active molecules. It has been explored for its potential therapeutic properties, including:

- Anticancer Activity : Derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against human tumor cell lines, indicating strong potential as anticancer agents .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) have been reported between 15.625 to 125 μM, with effective biofilm inhibition observed.

2. Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and advanced materials such as:

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for application in OLED technology, enhancing light-emitting efficiency and stability.

- Conductive Polymers : Its incorporation into conductive polymer matrices has been investigated to improve electrical conductivity and thermal stability.

3. Chemical Biology

This compound plays a pivotal role in chemical biology by serving as a precursor for synthesizing probes that study biological systems. It can be modified to create specific ligands that target enzymes or receptors, facilitating research into cellular processes and disease mechanisms.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of derivatives derived from this compound, several compounds were synthesized and tested against human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines. Compounds showed varying degrees of activity, with some exhibiting enhanced potency compared to existing treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against biofilm-forming bacteria. The study found that derivatives effectively inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition, suggesting potential applications in treating chronic infections.

Mécanisme D'action

The mechanism of action for 3-Amino-5-bromothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative or conjugate used in the study .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-1-benzothiophene-2-carbonitrile: Similar in structure but contains a benzene ring fused to the thiophene ring.

5-Bromo-2-thiophenecarbonitrile: Lacks the amino group, making it less versatile for certain applications.

Uniqueness

3-Amino-5-bromothiophene-2-carbonitrile is unique due to the presence of both an amino group and a bromine atom on the thiophene ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Activité Biologique

3-Amino-5-bromothiophene-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with an amino group at the 3-position and a bromine atom at the 5-position. Its molecular formula is and it has a molecular weight of approximately 188.05 g/mol. The presence of the bromine atom significantly influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate activity |

| Staphylococcus aureus | Significant activity |

| Pseudomonas aeruginosa | Moderate activity |

| Bacillus subtilis | Significant activity |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, focusing on its ability to inhibit tumor cell proliferation. For instance, compounds related to this structure have shown IC50 values ranging from 2.6 to 18 nM in various cancer cell lines, indicating potent antiproliferative effects .

Case Study: Inhibition of Tubulin Polymerization

A significant mechanism of action for anticancer activity involves the inhibition of tubulin polymerization. Compounds similar to this compound have been shown to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This interaction correlates strongly with their antiproliferative effects .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been studied for other biological activities:

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses.

- Cytotoxicity: The compound has shown cytotoxic effects in brine shrimp bioassays, indicating potential toxicity against other cell types .

The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules through hydrogen bonding and ionic interactions facilitated by its amino group and bromine substitution. These interactions can alter enzyme activities or receptor functions, leading to observed pharmacological effects.

Propriétés

IUPAC Name |

3-amino-5-bromothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSQZPJVLKWSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650622 | |

| Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-14-8 | |

| Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.